molecular formula C18H24N8O3S B6469097 9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine CAS No. 2640951-57-9

9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine

Cat. No.: B6469097
CAS No.: 2640951-57-9
M. Wt: 432.5 g/mol
InChI Key: FWZFKJHPQGZSIP-UHFFFAOYSA-N
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Description

The compound 9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a purine derivative characterized by a 2-methoxyethyl group at the 9-position and a complex sulfonyl-substituted octahydropyrrolo[3,4-c]pyrrole moiety at the 6-position. Purine derivatives are widely studied for their biological activities, including kinase inhibition and antiviral properties.

The 2-methoxyethyl group at position 9 may enhance solubility compared to hydrophobic aryl substituents, while the sulfonyl-linked pyrrolo-pyrrole system at position 6 could contribute to target binding via hydrogen bonding or electrostatic interactions. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement.

Properties

IUPAC Name

9-(2-methoxyethyl)-6-[5-(1-methylimidazol-2-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O3S/c1-23-4-3-19-18(23)30(27,28)26-9-13-7-25(8-14(13)10-26)17-15-16(20-11-21-17)24(12-22-15)5-6-29-2/h3-4,11-14H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZFKJHPQGZSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares a purine core with several analogs but differs critically in substituent chemistry. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name Substituent at Position 6 Substituent at Position 9 Molecular Weight (g/mol) Key Properties
Target Compound 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrole 2-methoxyethyl ~528.6* High polarity (sulfonyl group), potential kinase inhibition
2,9-dimethyl-6-[(1-methyl-4-phenyl-1H-imidazol-2-yl)methoxy]-9H-purine (1-methyl-4-phenyl-1H-imidazol-2-yl)methoxy Methyl 334.38 Moderate solubility, aryl-imidazole moiety may enhance receptor binding
9-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(methylsulfanyl)-9H-purine Methylsulfanyl 2,5-dimethylpyrrol 277.36 Lipophilic (sulfanyl group), potential cytotoxicity
9-phenyl-9H-purin-6-amine derivatives Amino Phenyl ~225–300† Basic character (amine group), limited solubility in aqueous media

*Estimated based on formula; †Range varies with substituents.

Key Research Findings

  • Substituent Effects on Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to phenyl () or 2,5-dimethylpyrrol () substituents, which are more hydrophobic.
  • Sulfonyl vs.
  • Bicyclic Moieties : The octahydropyrrolo[3,4-c]pyrrole system in the target compound introduces conformational rigidity, which could improve selectivity compared to flexible methoxy-linked imidazoles ().

Pharmacological Implications

For example:

  • Imidazole-containing analogs () are known to interact with ATP-binding pockets in kinases.
  • Sulfonamide groups, as in the target compound, are common in drugs targeting carbonic anhydrases or tyrosine kinases.

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